molecular formula C8H15ClN2OS B600881 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol CAS No. 1051463-24-1

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol

Cat. No.: B600881
CAS No.: 1051463-24-1
M. Wt: 222.74
InChI Key:
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Description

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol is a compound that belongs to the class of thiazole derivatives. It is primarily used as a pharmaceutical analytical impurity, which means it is utilized in analytical testing to detect, identify, and measure pharmaceutical impurities . This compound is significant in ensuring the quality and safety of medicines.

Mechanism of Action

Target of Action

Cobicistat Impurity HCl, also known as 2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol, primarily targets cytochrome P450 3A (CYP3A) isoforms . These are enzymes that play a crucial role in the metabolism of a wide variety of substances, including many drugs .

Mode of Action

Cobicistat acts as a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This enables increased anti-viral activity at a lower dosage .

Biochemical Pathways

The primary biochemical pathway affected by Cobicistat is the metabolism of drugs in the body. By inhibiting CYP3A enzymes, Cobicistat prevents the breakdown of certain drugs, allowing them to remain in the system longer and exert their effects more effectively .

Pharmacokinetics

As a cyp3a inhibitor, it is known to affect the metabolism of other drugs, potentially increasing their bioavailability .

Result of Action

The primary result of Cobicistat’s action is the increased systemic exposure of coadministered agents that are metabolized by CYP3A enzymes . This can lead to more effective treatment outcomes and a decreased side effect profile .

Action Environment

The action of Cobicistat can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP3A enzymes can affect its efficacy . Additionally, individual variations in CYP3A enzyme levels can impact the effectiveness of Cobicistat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea.

    Introduction of Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.

    Attachment of Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group through a suitable alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(4-((Methylamino)methyl)thiazol-2-yl)propan-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylamino group and thiazole ring contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(methylaminomethyl)-1,3-thiazol-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-8(2,11)7-10-6(4-9-3)5-12-7/h5,9,11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSMGBSRJCUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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